Methyl pentafluorobenzoate

Catalog No.
S709253
CAS No.
36629-42-2
M.F
C8H3F5O2
M. Wt
226.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl pentafluorobenzoate

CAS Number

36629-42-2

Product Name

Methyl pentafluorobenzoate

IUPAC Name

methyl 2,3,4,5,6-pentafluorobenzoate

Molecular Formula

C8H3F5O2

Molecular Weight

226.1 g/mol

InChI

InChI=1S/C8H3F5O2/c1-15-8(14)2-3(9)5(11)7(13)6(12)4(2)10/h1H3

InChI Key

UXJRQNXHCZKHRJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Methyl pentafluorobenzoate is a fully fluorinated aromatic ester derived from benzoic acid. It's a colorless liquid at room temperature []. Due to its unique structure, it finds use as a building block for the synthesis of more complex molecules relevant in various research fields [, ].


Molecular Structure Analysis

The key feature of methyl pentafluorobenzoate is its highly fluorinated benzene ring. Five hydrogen atoms on a benzene ring are replaced with fluorine atoms, significantly altering its chemical properties. The presence of fluorine atoms strengthens the carbon-fluorine bonds, making the molecule more resistant to chemical attack []. Additionally, the electron-withdrawing nature of fluorine deactivates the aromatic ring, influencing its reactivity in various reactions [].


Chemical Reactions Analysis

  • Nucleophilic Aromatic Substitution (SNAr): This reaction allows the attachment of various functional groups to the benzene ring. For example, sodium azide (NaN3) can be used to substitute a fluorine atom with an azide group, leading to the formation of perfluorophenyl azide with N-hydroxysuccinimide (PFPA-NHS) []. This product finds applications in bioconjugation, a technique for attaching molecules to biomolecules for research purposes [].
C6F5COOCH3 + NaN3 -> C6F5CON3 + CH3OH (Eq. 1) []

Physical And Chemical Properties Analysis

  • Melting Point: No data readily available.
  • Boiling Point: No data readily available.
  • Density: 1.532 g/mL at 25°C (literature value) [].
  • Solubility: Soluble in organic solvents like dichloromethane and chloroform [].
  • Stability: Stable under normal storage conditions [].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl pentafluorobenzoate

Dates

Modify: 2023-08-15

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